molecular formula C22H17F3N6O4 B2356878 N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 922061-63-0

N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2356878
CAS No.: 922061-63-0
M. Wt: 486.411
InChI Key: QXHFMHNTWVVPMC-UHFFFAOYSA-N
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Description

N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H17F3N6O4 and its molecular weight is 486.411. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives : Various derivatives of pyrazolo[3,4-d]pyrimidine, a core component of the compound , have been synthesized through different chemical processes. For instance, Ochi and Miyasaka (1983) synthesized 2-substituted 2, 6-dihydro-3-hydroxy-7H-pyrazolo[4, 3-d]pyrimidin-7-ones by reducing ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates and subsequent condensation (Ochi & Miyasaka, 1983).

  • Solid-Phase Synthetic Method for Pyrazolo[3,4-d]pyrimidine Derivatives : A novel method for producing a library of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives, utilizing a solid-phase synthetic approach, was developed. This method is based on the biologically active 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold (Heo & Jeon, 2017).

Biological and Pharmacological Activities

  • Anticancer Activity : A range of pyrazolo[3,4-d]pyrimidin-4-one derivatives displayed notable anticancer activity, especially on specific cancer cell lines. Abdellatif et al. (2014) reported significant inhibitory activity of certain derivatives on the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

  • Antimicrobial Properties : Some derivatives of pyrazolo[3,4-d]pyrimidine have shown effective antimicrobial activities. Bondock et al. (2008) synthesized various derivatives and evaluated their antimicrobial properties, demonstrating potential in this area (Bondock et al., 2008).

Other Applications

  • Use in Positron Emission Tomography (PET) : 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for tumor imaging in PET. Xu et al. (2012) investigated the biodistribution and tumor uptake of these compounds, showing their potential in medical imaging (Xu et al., 2012).

Properties

IUPAC Name

N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N6O4/c23-22(24,25)16-5-3-15(4-6-16)20(32)26-9-10-30-19-18(11-28-30)21(33)29(13-27-19)12-14-1-7-17(8-2-14)31(34)35/h1-8,11,13H,9-10,12H2,(H,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHFMHNTWVVPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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